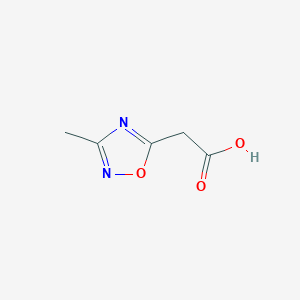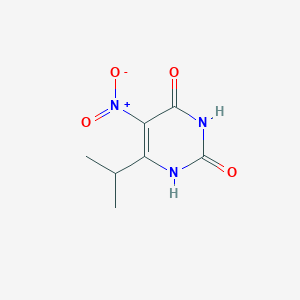
5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as NITD, is a pyrimidine derivative that has shown promising results in scientific research. This compound has been studied for its potential use in treating various diseases, including viral infections, cancer, and inflammation. In
Wirkmechanismus
The mechanism of action of 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of viral polymerases, which are essential for viral replication. In cancer cells, 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have minimal toxicity in animal models, making it a promising compound for further development. In addition to its antiviral and anticancer properties, 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to have anti-inflammatory effects. 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione is also relatively easy to synthesize and can be produced on a large scale, making it a cost-effective compound for scientific research. However, one limitation of using 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione in scientific research. One area of interest is the development of 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione as a broad-spectrum antiviral drug. 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has shown potent activity against a broad range of viruses, and further research could lead to the development of a new class of antiviral drugs. Another area of interest is the use of 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione in combination with other drugs for the treatment of cancer. 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have synergistic effects with other drugs, and further research could lead to the development of more effective cancer treatments. Finally, the anti-inflammatory effects of 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione could be further explored for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione is a promising compound for scientific research, with potential applications in the treatment of viral infections, cancer, and inflammation. The synthesis method for 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione is relatively simple, and the compound has been shown to have minimal toxicity in animal models. Further research is needed to fully understand the mechanism of action of 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione and to explore its potential for use in various diseases.
Wissenschaftliche Forschungsanwendungen
5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential use in treating various diseases, including viral infections, cancer, and inflammation. In vitro studies have shown that 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has potent antiviral activity against a broad range of viruses, including influenza, dengue, and Zika viruses. 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
5-nitro-6-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3(2)4-5(10(13)14)6(11)9-7(12)8-4/h3H,1-2H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYYMYZWPILOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613994 | |
| Record name | 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
58289-28-4 | |
| Record name | 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



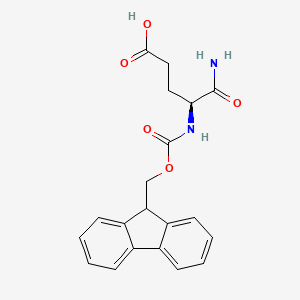
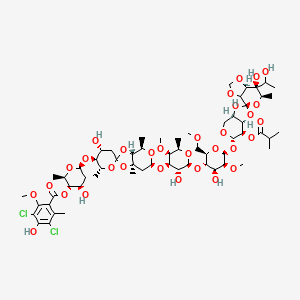
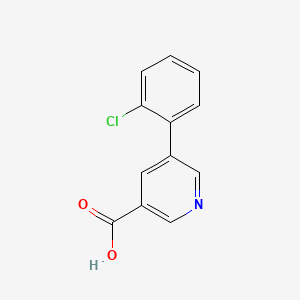
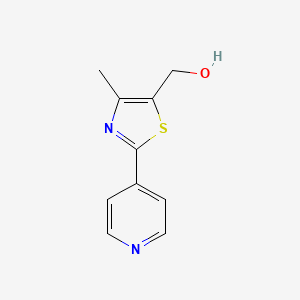
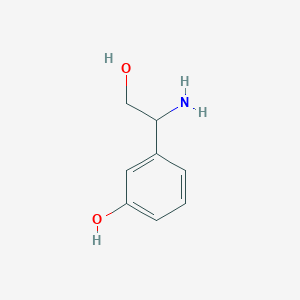
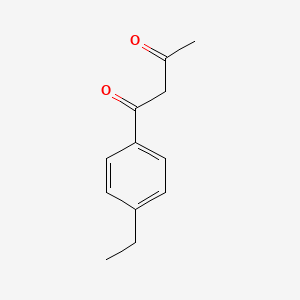
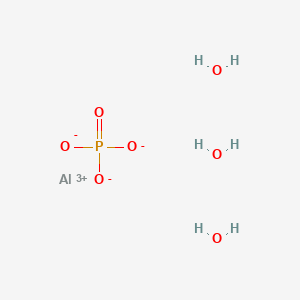
![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)
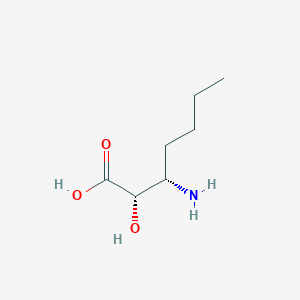
![2-Chloro-5-[(methylthio)methyl]pyridine](/img/structure/B1603793.png)

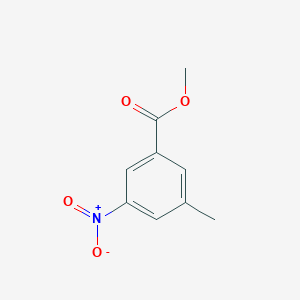
![5-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1603798.png)
